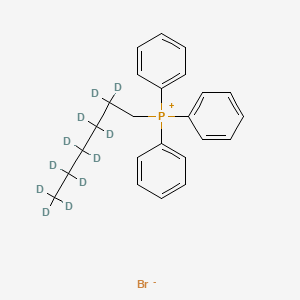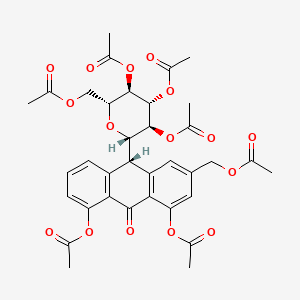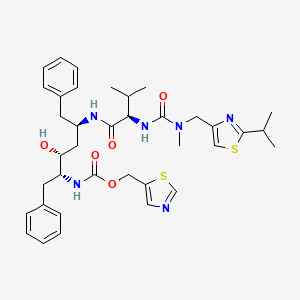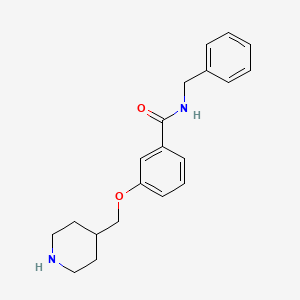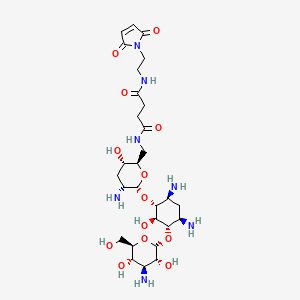
Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate: is a chemical compound that combines the antibiotic properties of tobramycin with a maleimide functional group. This compound is primarily used in scientific research and pharmaceutical applications due to its unique chemical structure and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate involves multiple steps, starting with the modification of tobramycin to introduce the maleimide group. The reaction typically requires the use of maleic anhydride and an amine-reactive coupling agent to attach the maleimide moiety to the tobramycin molecule. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the identity and purity of the compound.
化学反应分析
Types of Reactions
Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : The maleimide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like amines and thiols are used in substitution reactions with the maleimide group.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted products with various functional groups.
科学研究应用
Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate: has several scientific research applications:
Chemistry: : Used as a reagent in organic synthesis and chemical research.
Biology: : Employed in biochemical studies to investigate protein interactions and modifications.
Medicine: : Investigated for its potential use as an antibiotic with enhanced properties.
Industry: : Utilized in the development of pharmaceuticals and reactive dyes.
作用机制
The mechanism by which Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate exerts its effects involves the interaction of the maleimide group with thiol groups in proteins. This covalent bonding can modify protein function and structure, leading to potential therapeutic effects. The molecular targets include bacterial ribosomes, where tobramycin exerts its antibiotic activity.
相似化合物的比较
Tobramycin 3-(4-(2-Maleimido)ethyl)amino)-4-oxo)butanoate: is unique due to its combination of antibiotic and maleimide functionalities. Similar compounds include other tobramycin derivatives and maleimide-functionalized antibiotics. These compounds share similar mechanisms of action but differ in their specific chemical structures and applications.
List of Similar Compounds
Tobramycin sulfate
Gentamicin sulfate
Amikacin sulfate
Maleimide-functionalized antibiotics
属性
分子式 |
C28H47N7O13 |
|---|---|
分子量 |
689.7 g/mol |
IUPAC 名称 |
N'-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]butanediamide |
InChI |
InChI=1S/C28H47N7O13/c29-11-7-12(30)26(48-28-23(43)21(32)22(42)16(10-36)46-28)24(44)25(11)47-27-13(31)8-14(37)15(45-27)9-34-18(39)2-1-17(38)33-5-6-35-19(40)3-4-20(35)41/h3-4,11-16,21-28,36-37,42-44H,1-2,5-10,29-32H2,(H,33,38)(H,34,39)/t11-,12+,13+,14-,15+,16+,21-,22+,23+,24-,25+,26-,27+,28+/m0/s1 |
InChI 键 |
SECFHTRRMZMJCQ-SIBBQQDDSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC(=O)CCC(=O)NCCN4C(=O)C=CC4=O)O)N)N |
规范 SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCC(=O)NCCN4C(=O)C=CC4=O)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2',5-Dimethoxy-[3,4'-bipyridin]-6-yl)-5-fluoro-2-methoxybenzamide](/img/structure/B15354596.png)
![dipotassium;[(2R,3S,4S,5R)-5-fluoro-3,4,6-trihydroxyoxan-2-yl]methyl phosphate](/img/structure/B15354597.png)
![(2S,3S,4S,5R,6S)-6-[4-[[(2S,3S,4S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15354604.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylbutanoic acid](/img/structure/B15354622.png)

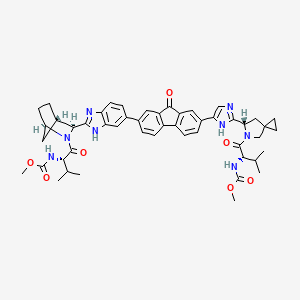
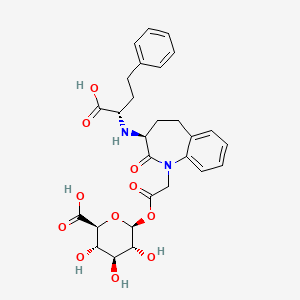
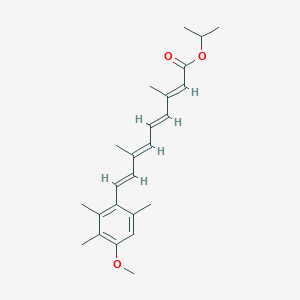
![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)
